molecular formula C20H18BrN3O3S B2485939 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-06-7

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2485939
CAS No.: 422287-06-7
M. Wt: 460.35
InChI Key: JGNCPLLVFWNWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include a brominated aromatic compound, a morpholine derivative, and a thiol-containing reagent. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 6-chloro-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
  • 6-fluoro-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

The uniqueness of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNCPLLVFWNWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.